2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with an ethanesulfonyl group and a furan-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing precursor.
Attachment of the ethanesulfonyl group: This step involves sulfonylation of the benzamide core, typically using ethanesulfonyl chloride in the presence of a base like triethylamine.
Final coupling: The final product is obtained by coupling the furan-oxadiazole intermediate with the sulfonylated benzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form the corresponding hydrazine derivative.
Substitution: The ethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique electronic properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe due to the presence of the furan ring, which can exhibit fluorescence under certain conditions.
Industry
Polymer Additives: It can be used as an additive in polymers to improve their stability and performance.
Coatings: The compound can be used in the formulation of advanced coatings with enhanced protective properties.
Mechanism of Action
The mechanism by which 2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The furan and oxadiazole rings can participate in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding to proteins or nucleic acids. The ethanesulfonyl group can act as an electron-withdrawing group, modulating the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(ethanesulfonyl)-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine: This compound shares the ethanesulfonyl and furan moieties but differs in the core structure, which is a pyrimidine instead of a benzamide.
(E)-1-(furan-2-yl)prop-2-en-1-one derivatives: These compounds contain the furan ring and are known for their biological activities, such as tyrosinase inhibition.
Uniqueness
2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-2-24(20,21)12-8-4-3-6-10(12)13(19)16-15-18-17-14(23-15)11-7-5-9-22-11/h3-9H,2H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMFNYVBNXXZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.